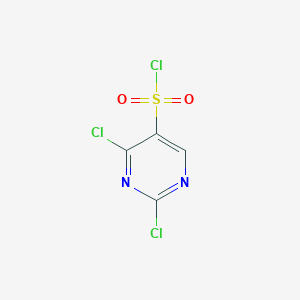

2,4-Dichloropyrimidine-5-sulfonyl chloride

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine nucleus is a fundamental heterocyclic motif found in the very fabric of life, forming the structural core of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is frequently found in a wide array of therapeutic agents. cymitquimica.comwuxiapptec.comnih.gov Pyrimidine derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. cymitquimica.com The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking with biological targets like protein kinases, further underscores its importance in drug design. wuxiapptec.comnist.gov Consequently, the development of synthetic methodologies to create diverse pyrimidine-based compounds is a central theme in contemporary chemical research. cymitquimica.comnih.gov

Role of Sulfonyl Chloride Functionality as a Versatile Synthetic Handle

The sulfonyl chloride group (-SO₂Cl) is a highly reactive and synthetically valuable functional group. Its strong electrophilic nature, stemming from the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, makes it an excellent reactant for nucleophilic substitution reactions. chemsrc.com This reactivity allows for the facile formation of sulfonamides through reaction with primary or secondary amines, a linkage that is a cornerstone of many pharmaceutical drugs, including antibiotics and diuretics. chemsrc.comnih.gov Beyond sulfonamide formation, sulfonyl chlorides can react with alcohols to form sulfonate esters, with thiols to produce thioesters, and can participate in various coupling and reduction reactions, making them a versatile handle for introducing the sulfonyl group and for further molecular elaboration. chemsrc.comchemicalbook.com

Positioning of 2,4-Dichloropyrimidine-5-sulfonyl chloride within Heterocyclic Chemistry

This compound holds a unique position in heterocyclic chemistry due to its trifunctional nature. It combines the synthetically attractive pyrimidine core with three reactive leaving groups: two chlorine atoms attached to the pyrimidine ring at positions 2 and 4, and a sulfonyl chloride group at position 5. The reactivity of these sites is differentiated, allowing for selective, sequential reactions.

Generally, in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the chlorine atom at the C-4 position is more reactive than the one at the C-2 position. wuxiapptec.comresearchgate.net This inherent regioselectivity is further enhanced by the presence of a strong electron-withdrawing group at the C-5 position, such as the sulfonyl chloride group in the title compound. nih.govresearchgate.net This electronic effect makes the C-4 position even more electron-deficient and thus more susceptible to nucleophilic attack. The sulfonyl chloride group itself is the most reactive site towards nucleophiles like amines. This predictable hierarchy of reactivity (sulfonyl chloride > C4-Cl > C2-Cl) allows chemists to orchestrate a series of reactions with different nucleophiles, adding substituents to the pyrimidine core in a controlled and predetermined sequence.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23920-08-3 |

| Molecular Formula | C₄HCl₃N₂O₂S |

| Molecular Weight | 247.49 g/mol |

| Physical Form | Solid |

| InChI Key | ZPTJJFUQGKXOKC-UHFFFAOYSA-N |

This table is interactive. Click on the headers to sort.

Strategic Importance of Dichloropyrimidine Derivatives as Building Blocks

Dichloropyrimidine derivatives are highly valued as strategic building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. spectrabase.com Their utility lies in the ability to perform sequential and regioselective nucleophilic substitution reactions at the C-2 and C-4 positions. This allows for the introduction of two different substituents onto the pyrimidine ring, creating a diverse array of molecular scaffolds.

The presence of the two chlorine atoms provides a platform for constructing molecules with specific spatial arrangements of functional groups, which is crucial for optimizing interactions with biological targets. For example, in the synthesis of kinase inhibitors, one chloro position might be substituted with a group that anchors the molecule into the ATP-binding site of the enzyme, while the other position is modified to interact with a nearby region to enhance potency and selectivity. uni.luscbt.com The ability to fine-tune the properties of the final molecule by varying the nucleophiles used in the substitution reactions makes dichloropyrimidines indispensable tools in drug discovery and development. The addition of a third reactive site, as in this compound, further expands these synthetic possibilities, enabling the creation of even more complex and highly functionalized molecules from a single starting material.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTJJFUQGKXOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585483 | |

| Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23920-08-3 | |

| Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyrimidine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloropyrimidine 5 Sulfonyl Chloride

Established Synthetic Pathways to Pyrimidine (B1678525) Sulfonyl Chlorides

Traditional methods for the synthesis of pyrimidine sulfonyl chlorides rely on robust and well-documented chemical reactions, including direct chlorosulfonation and the conversion of other functional groups, such as thiols, into the desired sulfonyl chloride moiety.

Chlorosulfonation Reactions and Direct Functionalization

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to directly functionalize a C-H bond. For the pyrimidine ring system, the electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions. Consequently, electrophilic substitution, when it occurs, is highly directed to the 5-position, which is electronically analogous to the meta-position of a 1,3-disubstituted benzene (B151609) ring.

The reaction to form 2,4-dichloropyrimidine-5-sulfonyl chloride would involve treating 2,4-dichloropyrimidine (B19661) with chlorosulfonic acid. The mechanism proceeds via the generation of the SO₂Cl⁺ electrophile, which then attacks the electron-rich 5-position of the pyrimidine ring. stackexchange.com While specific literature detailing this exact transformation is sparse, the general principles of electrophilic aromatic substitution on pyrimidine rings strongly support this pathway.

Table 1: General Conditions for Chlorosulfonation

| Substrate | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Aromatic/Heteroaromatic Compound | Chlorosulfonic acid (ClSO₃H) | Low temperature (e.g., 0-25 °C), neat or in an inert solvent | Aryl/Heteroaryl sulfonyl chloride |

| Benzene | Oleum (H₂SO₄/SO₃) then PCl₅/POCl₃ or ClSO₃H | Varies with reagent | Benzenesulfonyl chloride |

Approaches from Precursors and Functional Group Interconversion (e.g., oxidation of thiols)

An alternative and versatile route to sulfonyl chlorides is through the functional group interconversion of precursors, most notably the oxidation of thiols (mercaptans). This two-step conceptual approach involves first synthesizing the corresponding thiol, in this case, 2,4-dichloro-5-mercaptopyrimidine, followed by its oxidative chlorination.

The synthesis of mercaptopyrimidines can be achieved through various methods, such as the reaction of a chloropyrimidine with sodium hydrosulfide (B80085) or thiourea. orgsyn.org Once the thiol precursor is obtained, it can be converted to the sulfonyl chloride using several oxidative chlorination methods. A common and efficient method involves the use of chlorine gas in an aqueous medium or other oxidizing agents in the presence of a chloride source.

Table 2: Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Oxidizing System | Substrate Scope | Advantages |

|---|---|---|

| Cl₂ / H₂O | Broad | Traditional, cost-effective |

| H₂O₂ / SOCl₂ | Aromatic, heterocyclic, aliphatic thiols | Fast reaction times, mild conditions |

| N-Chlorosuccinimide (NCS) / HCl | Various thiol derivatives | Good yields, mild conditions |

| Nitrate salt / Chlorotrimethylsilane | Thiols, disulfides | High selectivity and yield |

Novel Approaches and Advanced Synthetic Strategies

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methodologies. For a complex molecule like this compound, this includes strategies for regioselective functionalization and the use of catalysts to enable reactions under milder conditions.

Regioselective Introduction of the Sulfonyl Chloride Group

The regioselectivity of substitution on the pyrimidine ring is a critical aspect of its chemistry. While nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine typically occurs at the C4 position, followed by the C2 position, electrophilic substitution is directed to the C5 position. guidechem.comnih.govacs.org This inherent electronic preference is the cornerstone of regioselectivity for the synthesis of the title compound via direct functionalization.

For 2,4-dichloropyrimidine, the two chlorine atoms and the ring nitrogen atoms strongly deactivate the C2, C4, and C6 positions towards electrophiles. The C5 position, being least deactivated, is the primary site for electrophilic attack. Therefore, reactions like chlorosulfonation are expected to proceed with high regioselectivity for the 5-position, obviating the need for complex protecting group strategies. This inherent regiocontrol is a significant advantage in the synthesis of 5-substituted pyrimidine derivatives. wuxiapptec.comguidechem.com

Catalyst-Assisted Synthetic Routes for Pyrimidine Functionalization

While direct chlorosulfonation is effective, it often requires harsh, corrosive reagents. Modern research is exploring catalyst-assisted C-H functionalization as a milder alternative. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forming C-S bonds, which could be applied to the synthesis of sulfonyl chlorides or their precursors. researchgate.net

Catalytic systems, often based on palladium, rhodium, or copper, can enable the direct C-H sulfonylation of heterocycles. mdpi.com Such a strategy for 2,4-dichloropyrimidine would involve the reaction with a sulfonylating agent in the presence of a transition metal catalyst. This approach could offer improved functional group tolerance and milder reaction conditions compared to traditional methods. For instance, a hypothetical catalyst-assisted route might involve the direct coupling of 2,4-dichloropyrimidine with a sulfur dioxide surrogate, followed by oxidation, to selectively install the sulfonyl group at the C5 position. While catalyst-assisted reactions on the pyrimidine ring are well-documented for cross-coupling at the halogenated positions, researchgate.net the development of catalytic C-H sulfonylation at the 5-position remains an active area of research. nih.govacs.org

Reactivity and Mechanistic Investigations Involving 2,4 Dichloropyrimidine 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic attack, leading to the formation of a variety of sulfonated compounds.

In analogous reactions, sulfonyl chlorides are well-known to react with primary and secondary amines in the presence of a base to yield sulfonamides. Similarly, their reaction with alcohols or phenols affords the corresponding sulfonate esters. While specific studies on 2,4-dichloropyrimidine-5-sulfonyl chloride are not extensively documented in readily available literature, its reactivity is expected to follow these established patterns. The general transformation for the formation of sulfonamides and sulfonates from a generic sulfonyl chloride is depicted in the following table.

| Reactant Class | Nucleophile | Product | General Conditions |

| Amines | R¹R²NH | Sulfonamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Alcohols/Phenols | R-OH | Sulfonate Ester | Base (e.g., pyridine), aprotic solvent |

The reaction mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride that is formed as a byproduct.

The presence of both a reactive sulfonyl chloride and a pyrimidine (B1678525) ring within the same molecule provides the opportunity for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A notable example of such a system is the pyrimido[4,5-e] wuxiapptec.comnih.govwuxiapptec.comthiadiazine 1,1-dioxide ring system. While direct synthesis from this compound is not explicitly detailed, the synthesis of related structures suggests a plausible pathway. For instance, the reaction of a 4-amino-5-sulfonamidopyrimidine derivative can lead to the formation of the fused thiadiazine ring. This suggests that a synthetic route could involve the initial conversion of the sulfonyl chloride of this compound to a sulfonamide, followed by nucleophilic substitution at the C4 position of the pyrimidine ring by the sulfonamide nitrogen, leading to cyclization.

Reactivity of the Dichloropyrimidine Core (Analogous Chemistry Based on 2,4-Dichloropyrimidine)

The dichloropyrimidine core of this compound is expected to exhibit reactivity analogous to that of 2,4-dichloropyrimidine (B19661) and its other 5-substituted derivatives. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 >> C5. acs.org

In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.comnih.gov This preference can be explained by considering the stability of the Meisenheimer intermediate formed during the reaction. Attack at the C4 position allows for the delocalization of the negative charge onto one of the ring nitrogen atoms, which is a more stable arrangement than when the charge is localized on a carbon atom. stackexchange.comechemi.com However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. wuxiapptec.comacs.org

The following table summarizes the typical regioselectivity observed in SNAr reactions of analogous 2,4-dichloropyrimidines.

| Nucleophile | Typical Major Product | Reference |

| Amines | C4-substituted | acs.org |

| Alkoxides | C4-substituted | mdpi.com |

| Tertiary Amines (on 5-EWG substituted pyrimidines) | C2-substituted | nih.govacs.org |

The presence of a substituent at the C5 position of the 2,4-dichloropyrimidine ring can significantly influence the regioselectivity of SNAr reactions. An electron-withdrawing group at C5, such as the sulfonyl chloride group in this compound, is expected to further activate the ring towards nucleophilic attack.

Studies on analogous 5-substituted 2,4-dichloropyrimidines have shown that a strong electron-withdrawing group at C5 generally enhances the preference for substitution at the C4 position. nih.govacs.org However, there are exceptions. For instance, the reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at C5 with tertiary amines has been shown to result in excellent C2 selectivity. nih.gov

Conversely, electron-donating groups at other positions on the pyrimidine ring can alter the regioselectivity. For example, an electron-donating substituent at the C6 position of a 2,4-dichloropyrimidine can lead to a preference for substitution at the C2 position. wuxiapptec.com Quantum mechanical calculations have shown that the presence of substituents affects the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn influences the site of nucleophilic attack. wuxiapptec.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 2,4-dichloropyrimidines, the reactivity of the chlorine atoms generally follows the order 4-Cl > 2-Cl. mdpi.com The strong electron-withdrawing sulfonyl chloride group at the C5 position is expected to further enhance the reactivity of the C4-Cl towards oxidative addition, the rate-determining step in the catalytic cycle. libretexts.org

Microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to be a highly efficient method for the regioselective synthesis of C4-substituted pyrimidines. mdpi.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. libretexts.org

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Substituted Pyrimidines

| Pyrimidine Substrate | Dominant Coupling Position | Reference |

| 2,4-Dichloropyrimidine | C4 | mdpi.com |

| 2,4,5-Trichloropyrimidine | C4 > C2 >> C5 | wuxiapptec.com |

| 5-(Electron-withdrawing group)-2,4-dichloropyrimidine | C4 | nih.gov |

The Sonogashira coupling reaction provides a powerful means of introducing alkyne moieties into aromatic systems. It typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org For 2,4,5-trichloropyrimidine, the reactivity of the C4 and C2 positions in Sonogashira coupling is similar and significantly higher than that of the C5 position. wuxiapptec.com This suggests that for this compound, both C2 and C4 positions could potentially undergo Sonogashira coupling, with the regioselectivity likely being influenced by the specific reaction conditions and catalytic system employed. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, followed by a series of steps involving the copper acetylide to form the final product. wikipedia.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed transformations, often offering complementary reactivity and selectivity. While specific examples of nickel-catalyzed C-S bond activation on this compound are not well-documented, the field of nickel-catalyzed thiolation is rapidly advancing. nih.govnih.gov These reactions typically involve the coupling of an aryl halide with a thiol or a thiosulfonate in the presence of a nickel catalyst and a reductant. Given the presence of two reactive C-Cl bonds, regioselective thiolation would be a key challenge to address in applying this methodology to the target molecule.

Other Electrophilic and Radical Processes on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring in this compound makes it generally unreactive towards electrophilic aromatic substitution. However, the sulfonyl chloride group itself can be a target for nucleophilic attack.

Information regarding radical processes on this specific molecule is scarce in the literature. However, radical reactions involving sulfonyl chlorides are known, often initiated by light or a radical initiator, and can lead to the formation of sulfonyl radicals which can participate in various transformations. nih.gov The applicability of such reactions to this compound remains an area for future investigation.

Mechanistic Pathways and Elucidation of Reaction Kinetics

For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. mit.eduresearchgate.net The rate and selectivity of these steps are influenced by the electronic and steric properties of the substrate, ligands, and reagents. Quantum mechanical calculations on 2,4-dichloropyrimidine analogs have shown that the regioselectivity of SNAr reactions is highly sensitive to the nature of substituents on the ring, which can be rationalized by analyzing the LUMO and LUMO+1 orbitals of the substrate. wuxiapptec.com

The presence of the C5-sulfonyl chloride group is expected to significantly lower the energy of the LUMO, making the pyrimidine ring more susceptible to nucleophilic attack and influencing the relative energies of the transition states for attack at C2 versus C4. Further computational and experimental kinetic studies are needed to fully elucidate the intricate mechanistic details of reactions involving this versatile building block.

Spectroscopic Characterization of Reaction Products and Intermediates (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to identifying the structures of products and any stable intermediates formed during reactions of this compound. The most common reaction is the formation of a sulfonamide via reaction with a primary or secondary amine. The resulting product, a 2,4-dichloropyrimidine-5-sulfonamide (B13234863) derivative, can be unambiguously characterized by a combination of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the incorporation of the amine nucleophile. For instance, in the product of a reaction with a generic primary amine (R-NH₂), new signals corresponding to the protons of the R-group and a characteristic N-H proton signal would appear. The singlet corresponding to the C6-H of the pyrimidine ring would also be present, likely shifted by the new sulfonamide substituent. In ¹³C NMR, the carbon signals of the pyrimidine ring and the attached R-group provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reaction products. The formation of a sulfonamide is characterized by the appearance of strong asymmetric and symmetric stretching vibrations of the S=O bonds.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the reaction products. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition and unequivocal confirmation of the product's identity. The isotopic pattern resulting from the two chlorine atoms is a distinctive feature in the mass spectrum of the products.

| Spectroscopic Technique | Product Type | Characteristic Features |

|---|---|---|

| ¹H NMR | Pyrimidine-5-sulfonamide | - Signals for protons on the amine R-group.

|

| ¹³C NMR | Pyrimidine-5-sulfonamide | - Resonances corresponding to the carbons of the pyrimidine ring and the amine R-group. |

| IR Spectroscopy | Pyrimidine-5-sulfonamide | - Asymmetric S=O stretch (~1350-1320 cm⁻¹).

|

| Mass Spectrometry | Any reaction product | - Molecular ion peak corresponding to the expected product mass.

|

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the reaction mechanisms that are often inaccessible through experimental means alone. For this compound, computational models can predict reaction pathways, determine the geometries of transition states, and calculate activation energies for competing reactions.

The primary mechanistic question for this compound is the regioselectivity of nucleophilic attack. A nucleophile can attack the sulfur atom of the sulfonyl chloride or the C2 or C4 positions of the pyrimidine ring.

Modeling Nucleophilic Aromatic Substitution (SNAr): DFT calculations can model the SNAr mechanism at both the C2 and C4 positions. These calculations typically show that the reaction proceeds via a stepwise mechanism involving a negatively charged intermediate known as a Meisenheimer complex. By calculating the activation energy barriers for the formation of the transition states leading to these intermediates, the preferred site of attack can be predicted. For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position due to greater stabilization of the intermediate through resonance. wuxiapptec.comstackexchange.com However, the electronic nature of substituents on the ring can alter this selectivity. wuxiapptec.com Quantum mechanical calculations can effectively model these substituent effects and predict regioselectivity with high accuracy. wuxiapptec.comwuxiapptec.com

Modeling Reactions at the Sulfonyl Chloride Group: The reaction of a nucleophile (e.g., an amine) with the sulfonyl chloride group is generally believed to proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway. DFT studies on analogous arenesulfonyl chlorides can help distinguish between these pathways by locating the relevant transition states and intermediates. researchgate.net Calculations can determine the energy barriers for each step, providing a detailed picture of the reaction coordinate.

| Reaction Type | Computational Method | Key Insights Provided |

|---|---|---|

| SNAr at C2 vs. C4 | DFT (e.g., B3LYP) | - Calculation of activation energy barriers (ΔG‡).

|

| Nucleophilic attack at sulfonyl chloride | DFT | - Elucidation of concerted (SN2) vs. stepwise (addition-elimination) mechanism.

|

Experimental Mechanistic Investigations (e.g., Kinetic Isotope Effects, Deuterium (B1214612) Labeling)

While computational models provide theoretical frameworks, experimental studies are essential for validating proposed mechanisms. Techniques such as kinetic isotope effects (KIEs) and deuterium labeling are powerful tools for probing reaction pathways.

Kinetic Isotope Effects (KIEs): The chlorine KIE (³⁵Cl/³⁷Cl) is a sensitive probe for changes in bonding to the chlorine atom in the rate-determining step of a reaction. For reactions involving the sulfonyl chloride moiety, a significant chlorine KIE would be expected if the S-Cl bond is cleaved in the rate-determining step, which is consistent with either a concerted SN2 mechanism or a stepwise mechanism where the departure of the chloride ion is rate-limiting. researchgate.netrsc.org Values greater than unity (k₃₅/k₃₇ > 1.0) indicate C-Cl bond rupture in the transition state. nih.gov This technique can provide crucial evidence for the nature of the transition state in reactions at the sulfonyl group. researchgate.netnih.gov

Deuterium Labeling: Deuterium labeling studies can be used to trace the path of atoms throughout a reaction and to determine if a particular C-H (or N-H, O-H) bond cleavage is involved in the rate-determining step. For example, in a reaction of this compound with a deuterated amine (R-ND₂), the absence of a significant KIE would suggest that the N-D bond is not broken in the rate-determining step. This would support a mechanism where the initial nucleophilic attack is the slow step, followed by a rapid proton (deuteron) transfer. Such studies are widely used to elucidate reaction pathways in organic chemistry. acs.orgresearchgate.netmdpi.com

While specific experimental mechanistic studies on this compound are not widely reported in the literature, the principles derived from studies on other sulfonyl chlorides and pyrimidine systems are directly applicable to understanding its reactivity. researchgate.netnih.gov

Derivatization Strategies and Construction of Complex Molecular Architectures

Synthesis of Substituted Pyrimidine (B1678525) Sulfonamide Libraries

The generation of sulfonamide libraries from 2,4-Dichloropyrimidine-5-sulfonyl chloride is a primary strategy for exploring new chemical space, particularly in drug discovery. This is achieved through systematic diversification of the sulfonyl moiety and sequential functionalization of the pyrimidine ring.

The sulfonyl chloride group is highly electrophilic and readily reacts with a wide array of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. This amidation reaction is a robust and high-yielding method for introducing significant molecular diversity. By employing a diverse set of amines, a large library of N-substituted pyrimidine sulfonamides can be synthesized. The general reaction involves stirring the sulfonyl chloride with an amine in an appropriate solvent, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Beyond simple amidation, the sulfonyl chloride can be converted into other functional groups. For instance, reaction with alcohols yields sulfonate esters, while hydrolysis produces the corresponding sulfonic acid. These transformations allow for the introduction of different physicochemical properties and potential interaction points for biological targets.

Table 1: Representative Amidation Reactions of this compound

| Amine Nucleophile | Product |

|---|---|

| Aniline | N-phenyl-2,4-dichloropyrimidine-5-sulfonamide |

| Piperidine | 5-(piperidin-1-ylsulfonyl)-2,4-dichloropyrimidine |

| Benzylamine | N-benzyl-2,4-dichloropyrimidine-5-sulfonamide |

| Morpholine | 4-((2,4-dichloropyrimidine-5-yl)sulfonyl)morpholine |

The two chlorine atoms on the pyrimidine ring exhibit different reactivities, which can be exploited for sequential and regioselective substitution. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position. nih.govguidechem.com This increased reactivity is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. The presence of the strongly electron-withdrawing sulfonyl chloride (or sulfonamide) group at C5 further activates both positions towards nucleophilic attack, while enhancing the reactivity difference between C2 and C4. nih.govresearchgate.net

This reactivity hierarchy allows for a controlled, stepwise approach to multi-substitution:

Reaction at C4: A nucleophile is first introduced at the more reactive C4 position under mild conditions.

Reaction at C2: A second, different nucleophile can then be introduced at the less reactive C2 position, often requiring more forcing conditions (e.g., higher temperature).

This sequential approach enables the synthesis of 2,4,5-trisubstituted pyrimidines with three distinct points of diversity, starting from a single scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, also show a strong preference for reaction at the C4 position over the C2 position. guidechem.comacs.org

Fusion with Other Heterocyclic Systems

Fusing the pyrimidine ring to other heterocyclic systems creates rigid, polycyclic scaffolds that are of great interest in medicinal chemistry. These annulated structures can present unique three-dimensional shapes for interaction with biological macromolecules.

Derivatives of this compound are excellent precursors for the synthesis of fused heterocyclic systems. For example, by reacting a 2,4-diaminopyrimidine derivative with appropriate reagents, a second ring can be constructed. A common strategy involves the synthesis of thiazolo[5,4-d]pyrimidines. nih.gov This can be achieved by first substituting the C2 and C4 chloro groups with amines and then utilizing a reagent that reacts with one of the amino groups and the C5-substituent (or a group derived from it) to form the fused thiazole ring.

Another important class of fused systems are pyrimido[4,5-b] thieme-connect.comresearchgate.netthiazines. nih.gov The synthesis of these structures can be envisioned by reacting a 4-amino-2-chloropyrimidine derivative with a bifunctional thiol-containing molecule, where one part of the molecule displaces the C2-chlorine and the other part condenses with the C5-sulfonyl group or a derivative thereof to close the thiazine ring.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. nih.govorganicreactions.org These reactions are highly efficient and ideal for generating molecular diversity rapidly. The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones. nih.govorganicreactions.orgwikipedia.orgscispace.commdpi.com

While not a direct component in the classical Biginelli reaction, functionalized pyrimidines derived from this compound can be incorporated into MCR strategies. For instance, a pyrimidine derivative containing an aldehyde or an active methylene group could serve as one of the components in a Biginelli-like reaction, leading to the rapid assembly of complex scaffolds that already contain the pyrimidine core. This approach combines the structural features of the starting pyrimidine with the complexity generated by the MCR. nih.gov

Chiral Synthesis and Stereochemical Control in Derivatization

Introducing chirality into molecules derived from this compound is crucial for developing selective therapeutic agents. Stereochemical control can be achieved by reacting the achiral pyrimidine scaffold with chiral reagents or by employing asymmetric synthesis methodologies.

A straightforward method to introduce a chiral center is to react the sulfonyl chloride group with an enantiomerically pure amine or alcohol. This reaction forms a diastereomeric mixture if other chiral centers are present, or more commonly, a single enantiomerically pure sulfonamide or sulfonate ester. The resulting molecule contains a defined stereocenter which can influence its biological activity and properties.

Furthermore, while the sulfur atom in a sulfonyl chloride is achiral, it is possible to synthesize chiral sulfinamides from sulfonyl chlorides via in-situ reduction. researchgate.netnih.gov This process involves reducing the sulfonyl chloride to a sulfinyl chloride intermediate, which is then trapped by an amine. If a chiral amine is used, diastereomeric sulfinamides can be formed, which may be separable. This creates a chiral center directly at the sulfur atom, adding another layer of stereochemical complexity to the molecule.

Computational and Theoretical Investigations

Quantum Mechanical Studies (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. For 2,4-Dichloropyrimidine-5-sulfonyl chloride, DFT studies are instrumental in understanding its reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this class of compounds.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

In the context of this compound reacting with a nucleophile, the reaction is primarily governed by the interaction of the nucleophile's HOMO with the pyrimidine's LUMO. The energy and spatial distribution of the LUMO indicate the most likely sites for nucleophilic attack. The LUMO is the lowest energy orbital available to accept electrons, and its lobes are typically concentrated on the most electrophilic atoms. For substituted 2,4-dichloropyrimidines, the LUMO lobes are generally located at the carbon atoms bearing the chlorine atoms (C-2 and C-4), making them susceptible to attack.

The presence of the strongly electron-withdrawing sulfonyl chloride group at the C-5 position significantly lowers the energy of the LUMO, making the entire pyrimidine (B1678525) ring more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted 2,4-dichloropyrimidine (B19661). Furthermore, for some substituted pyrimidines, the energy gap between the LUMO and the next lowest unoccupied orbital (LUMO+1) can be very small. wuxiapptec.com In such cases, both orbitals must be considered to accurately predict reactivity. wuxiapptec.comwuxibiology.com

The HOMO-LUMO energy gap (ΔE) is another critical parameter derived from these calculations. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Table 1: Representative Frontier Orbital Energies for a Substituted Dichloropyrimidine Analog Data is illustrative, based on DFT calculations for analogous compounds like 2,4-dichloro-5-nitropyrimidine.

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | -3.2 | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| Energy Gap (ΔE) | 5.3 | Indicates the molecule's chemical reactivity and kinetic stability. irjweb.com |

While FMO theory provides a qualitative picture of reactivity, a more quantitative and accurate prediction of reaction outcomes, especially regioselectivity, can be achieved by modeling the transition states (TS) of competing reaction pathways. For this compound, nucleophilic attack can occur at either the C-2 or C-4 position.

DFT calculations can map the potential energy surface for both reaction pathways and locate the exact structure of the transition states. A key verification of a true transition state is the presence of one and only one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. wuxiapptec.com

By calculating the activation energy (the energy difference between the reactants and the transition state) for both C-2 and C-4 substitution, the preferred reaction pathway can be determined. The pathway with the lower activation energy will be kinetically favored and will correspond to the major product. The difference in activation energies (ΔΔE‡) between the two pathways can be used to predict the ratio of the resulting isomers. Quantum mechanical analyses on related 2,4-dichloropyrimidines have shown that the relative energy of the C-2 and C-4 transition states is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For instance, in one study on a related compound, the transition state for C-4 substitution was found to be 1.00 kcal/mol higher in energy than the C-2 transition state, suggesting a mixture of products would be formed. wuxiapptec.com

Table 2: Example of Calculated Transition State Energy Differences for Nucleophilic Attack Values are hypothetical and for illustrative purposes.

| Reaction Pathway | Relative Transition State Energy (ΔE‡, kcal/mol) | Predicted Outcome |

| Attack at C-4 | 0.0 | Major Product |

| Attack at C-2 | +2.5 | Minor Product |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com While no specific MD simulation studies have been published for this compound, this technique can be applied to investigate several key aspects of its behavior.

Conformational Analysis: The bond connecting the pyrimidine ring to the sulfonyl chloride group (C5-S) is rotatable. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers to rotation. This provides insight into the molecule's flexibility and the predominant shapes it adopts in solution.

Intermolecular Interactions: By placing the molecule in a simulated box of solvent (such as water or an organic solvent), MD simulations can model how solvent molecules arrange themselves around the solute. This reveals detailed information about solvation shells and specific intermolecular interactions, such as hydrogen bonding between the solvent and the oxygen or nitrogen atoms of the pyrimidine derivative. Understanding these interactions is crucial for predicting solubility and rationalizing its behavior in a reaction medium. mdpi.com

In Silico Prediction of Synthetic Accessibility and Reaction Outcomes

In silico methods are crucial for predicting the outcomes of chemical reactions and assessing the accessibility of target compounds before undertaking extensive laboratory work. For this compound, these predictions are primarily based on the quantum mechanical studies described above.

Reaction Outcome Prediction: The principal application of in silico modeling for this compound is the prediction of regioselectivity in SNAr reactions. nih.gov By using DFT to calculate transition state energies for nucleophilic attack at C-2 versus C-4, chemists can predict which isomer will be the major product under kinetically controlled conditions. wuxiapptec.com This predictive power is invaluable for designing synthetic routes that selectively yield the desired product, saving time and resources.

Synthetic Accessibility: Computational studies enhance synthetic accessibility by providing foresight. By predicting which reaction pathways are energetically favorable and which are not, these models guide chemists toward more promising synthetic strategies. For example, if calculations show that a particular nucleophile leads to an undesired mixture of products, an alternative nucleophile can be modeled computationally to see if it offers better selectivity. This virtual screening process makes the synthesis of a specific, desired isomer more "accessible" by identifying high-yield pathways and avoiding potential synthetic dead-ends.

Advanced Applications As a Synthetic Intermediate

Precursor for Chemically Novel Scaffolds with Potential Biological Relevance (Focus on Synthetic Pathways)

The inherent reactivity of the three distinct functional groups in 2,4-Dichloropyrimidine-5-sulfonyl chloride provides a powerful platform for the construction of a wide array of complex molecular architectures. The differential reactivity of the chloro and sulfonyl chloride moieties allows for sequential and regioselective reactions, enabling the synthesis of diverse heterocyclic systems with potential applications in drug discovery.

Building Blocks for Complex Polycyclic Heterocyclic Systems

The reactivity of this compound extends beyond simple substitutions, making it a valuable precursor for the construction of more intricate polycyclic and fused heterocyclic systems. These complex scaffolds are of great interest in drug discovery as they can provide access to novel chemical space and potentially lead to compounds with improved potency and selectivity.

The sequential displacement of the two chlorine atoms on the pyrimidine (B1678525) ring by bifunctional nucleophiles can lead to the formation of fused ring systems. For example, reaction with a dinucleophile such as a diamine or a hydroxylamine (B1172632) could lead to the formation of a new heterocyclic ring fused to the pyrimidine core. The sulfonyl chloride group can either be carried through the synthesis and functionalized in the final steps or be used as a handle for further transformations.

Furthermore, the chloro groups can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl substituents. researchgate.net These substituents can then undergo intramolecular cyclization reactions to form polycyclic systems. The sulfonyl chloride group can also be a site for intramolecular reactions, for example, by reacting with a nucleophilic group introduced at one of the chloro positions to form a cyclic sulfonamide (sultam). This approach allows for the creation of a wide variety of skeletally diverse molecules from a single, readily available starting material.

Development of Novel Reagents and Catalysts Utilizing the Pyrimidine Core

While the primary application of this compound is as a synthetic intermediate for biologically active molecules, its unique electronic and structural features also suggest its potential in the development of novel reagents and catalysts. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of three electron-withdrawing groups, can be harnessed for various chemical transformations.

Derivatives of this compound, where the chloro and sulfonyl chloride groups are modified, could serve as ligands for metal catalysts. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, and the substituents introduced at the 2, 4, and 5 positions can be designed to fine-tune the electronic and steric properties of the resulting catalyst. For example, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors at the chloro positions could lead to novel bidentate or tridentate ligands for catalysis.

Applications in Functional Materials Chemistry

The field of functional materials chemistry is constantly seeking new molecular building blocks with tailored electronic and photophysical properties. Pyrimidine-based compounds have shown promise in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The electron-deficient nature of the pyrimidine ring makes it an excellent component for creating materials with desirable electron-transporting properties.

Derivatives of this compound can be synthesized to possess specific optoelectronic properties. For instance, through cross-coupling reactions at the chloro positions, various chromophoric and fluorophoric units can be attached to the pyrimidine core. The sulfonyl group can be modified to tune the electronic properties of the molecule, influencing its absorption and emission characteristics. The ability to systematically modify the structure of this compound allows for the rational design of materials with targeted properties for specific applications in functional materials chemistry. While direct applications of this specific compound in functional materials are still emerging, the broader class of pyrimidine derivatives has demonstrated significant potential in this field. mdpi.com

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern synthetic organic chemistry. Future research concerning 2,4-dichloropyrimidine-5-sulfonyl chloride will increasingly prioritize the development of sustainable and atom-economical synthetic pathways. Traditional methods for the synthesis of related structures, such as dichloropyrimidines and sulfonyl chlorides, often rely on harsh reagents like phosphorus oxychloride and thionyl chloride, which generate significant chemical waste. google.comgoogle.comacs.org

Future investigations should aim to replace these reagents with more environmentally benign alternatives. For instance, exploring catalytic methods for chlorination and sulfonylation could significantly improve the sustainability profile. The development of continuous flow processes for the synthesis of sulfonyl chlorides, which can offer better control over reaction parameters and enhance safety, represents a promising avenue. rsc.org Furthermore, designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy, will be crucial. rsc.org This could involve exploring novel cyclization or multicomponent reactions where the pyrimidine (B1678525) ring is constructed with the desired functionalities in a single, efficient step.

Key Research Goals for Sustainable Synthesis:

| Research Goal | Potential Approach | Desired Outcome |

| Replacement of Harsh Reagents | Utilization of solid-supported reagents or catalytic systems. | Reduction of corrosive and toxic waste streams. |

| Improved Energy Efficiency | Development of syntheses that proceed under milder conditions (lower temperatures and pressures). | Lower energy consumption and reduced environmental footprint. |

| High Atom Economy | Designing convergent synthetic strategies and exploring one-pot reactions. | Maximization of resource utilization and minimization of byproducts. |

| Use of Greener Solvents | Investigation of reactions in aqueous media, ionic liquids, or deep eutectic solvents. researchgate.net | Elimination of volatile and hazardous organic solvents. |

Achieving Precise Chemo- and Regioselective Control in Highly Functionalized Systems

This compound possesses three distinct electrophilic sites: the chlorine atoms at the C2 and C4 positions, and the sulfonyl chloride group at the C5 position. A significant challenge lies in achieving precise control over the chemo- and regioselectivity of its reactions, especially when it is part of a highly functionalized molecular system.

The relative reactivity of the C2 and C4 positions in dichloropyrimidines is highly dependent on the reaction conditions and the nature of the nucleophile. guidechem.comguidechem.com Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr). guidechem.comguidechem.com However, this selectivity can be altered by the presence of other substituents on the pyrimidine ring. wuxiapptec.com The electronic influence of the sulfonyl chloride group at C5 further complicates this reactivity profile. Future research must focus on systematically mapping the reactivity of this trifunctional scaffold with a diverse array of nucleophiles under various conditions to establish predictable models for its behavior.

Strategies to achieve selective functionalization could include:

Orthogonal Protecting Group Strategies: Temporarily masking one or two of the reactive sites to allow for selective reaction at the desired position.

Catalyst-Controlled Reactions: Employing catalysts that can selectively activate one of the electrophilic centers or direct the nucleophile to a specific site.

Flow Chemistry: Utilizing the precise control of reaction parameters offered by microfluidic reactors to favor one reaction pathway over others.

A deeper understanding of the interplay between electronic and steric effects will be essential for the rational design of synthetic routes that exploit the differential reactivity of this compound. wuxiapptec.com

Exploration of Unprecedented Reactivity Patterns of Pyrimidine Sulfonyl Chlorides

While the typical reactions of sulfonyl chlorides (e.g., sulfonamide and sulfonate ester formation) are well-established, the unique electronic environment of the pyrimidine ring may give rise to novel and unprecedented reactivity patterns for this compound. nih.govnih.gov Future research should venture beyond its conventional use as a simple electrophile and explore its potential in more complex transformations.

For example, the sulfonyl chloride group could participate in transition metal-catalyzed cross-coupling reactions, acting as a leaving group or a precursor to a sulfonyl radical. The investigation of its behavior under photoredox or electrochemical conditions could also unveil new reaction pathways. The diverse reactions of sulfonyl chlorides with cyclic imines, for instance, suggest that there is a rich chemistry yet to be discovered. researchgate.net

Moreover, the interaction between the sulfonyl chloride moiety and the adjacent chloro-substituents could lead to interesting intramolecular cyclization or rearrangement reactions under specific conditions. A systematic study of the reactivity of this compound with a broad range of reagents, including radicals, organometallics, and strong bases, is warranted to uncover its full synthetic potential. researchgate.net

Integration with High-Throughput Synthesis and DNA-Encoded Library Technologies

The increasing demand for new biologically active molecules in drug discovery has spurred the development of high-throughput synthesis and screening platforms. DNA-Encoded Library (DEL) technology, in particular, has emerged as a powerful tool for the rapid identification of protein binders from vast combinatorial libraries. wikipedia.org

This compound is an ideal building block for DEL synthesis due to its multiple reactive handles, which allow for the creation of large and structurally diverse libraries from a single scaffold. The chloro- and sulfonyl chloride groups can react with different sets of nucleophiles under DNA-compatible conditions, enabling a "split-and-pool" synthesis strategy to generate millions or even billions of unique compounds. nih.govnih.gov The pyrimidine core is a common motif in many approved drugs, making libraries based on this scaffold particularly attractive for pharmaceutical research. nih.gov

Future challenges in this area include:

Optimizing DNA-Compatible Reaction Conditions: Developing robust and high-yielding reactions for the selective functionalization of this compound that are compatible with the delicate DNA tag. While the reaction of amines with sulfonyl chlorides is used in DEL synthesis, the instability of sulfonyl chlorides in aqueous media can be a challenge. nih.govresearchgate.net

Expanding the Scope of Building Blocks: Identifying a wider range of nucleophilic building blocks that can be used to functionalize the pyrimidine scaffold, thereby increasing the chemical diversity of the resulting libraries.

Designing Libraries with Enhanced Drug-like Properties: Using computational methods to guide the selection of building blocks to create focused libraries with improved physicochemical properties.

The successful integration of this compound into these advanced discovery platforms will undoubtedly accelerate the identification of novel therapeutic agents. researchgate.net

Q & A

Q. How do environmental factors (humidity, light) impact its degradation kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.